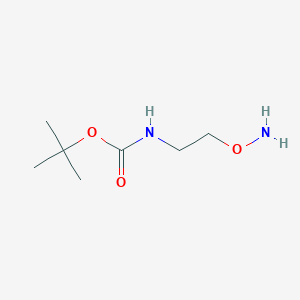

Tert-butyl 2-(aminooxy)ethylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-aminooxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLJOAREDJOYLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237733 |

Source

|

| Record name | 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75051-55-7 |

Source

|

| Record name | 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75051-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(aminooxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 2-(aminooxy)ethylcarbamate: A Key Bifunctional Linker for Advanced Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl 2-(aminooxy)ethylcarbamate, a critical bifunctional linker molecule for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and contextualizes its use in the revolutionary field of targeted protein degradation.

Core Properties and Identification

This compound is a versatile building block in organic synthesis, particularly valued for its bifunctional nature.[1] It possesses a Boc-protected amine and a reactive aminooxy group, enabling sequential and controlled conjugation to other molecules.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75051-55-7 | [2][3][4][5] |

| Molecular Formula | C₇H₁₆N₂O₃ | [3][4] |

| Molecular Weight | 176.21 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Boiling Point | 303.0 ± 25.0 °C (Predicted) | [2] |

| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Flash Point | 137 °C | [6] |

| Storage Temperature | 2-8°C, under inert gas | [2][3][6] |

| Solubility | Information not available | [7] |

Synthesis of this compound: An Experimental Protocol

While a variety of methods exist for the synthesis of carbamates, the following protocol details a representative procedure for the preparation of this compound. This method is adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-2-aminoethanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

N-Hydroxyphthalimide

-

Hydrazine monohydrate

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Mitsunobu Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-aminoethanol (1.0 equivalent) and N-hydroxyphthalimide (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.5 equivalents) to the solution.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-2-(phthalimidooxy)ethylamine.

-

-

Hydrazinolysis (Phthalimide Deprotection):

-

Dissolve the N-Boc-2-(phthalimidooxy)ethylamine (1.0 equivalent) in dichloromethane (DCM).

-

Add hydrazine monohydrate (1.5 to 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the precipitate and wash the solid with DCM.

-

Wash the filtrate with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to light yellow oil.

-

Application in PROTAC Technology

This compound is a valuable linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The aminooxy group of this linker can react with an aldehyde or ketone functionality on a POI-targeting ligand to form a stable oxime bond. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to an E3 ligase ligand.

Experimental Protocol: PROTAC Synthesis via Oxime Ligation and Amide Coupling

Materials:

-

Protein of Interest (POI) ligand containing an aldehyde or ketone group

-

This compound

-

E3 ligase ligand containing a carboxylic acid group (e.g., a derivative of pomalidomide or VHL ligand)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative HPLC for purification

Procedure:

-

Oxime Ligation:

-

Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as a mixture of ethanol and pyridine.

-

Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the Boc-protected POI-linker conjugate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected POI-linker conjugate in DCM and cool to 0 °C.

-

Add TFA to the solution (typically 20-50% v/v) and stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting amine salt is used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

-

Add a solution of the deprotected POI-linker amine salt in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and purify the final PROTAC molecule by preparative HPLC.

-

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

References

- 1. nbinno.com [nbinno.com]

- 2. tert-butyl N-[2-(aminooxy)ethyl]carbamate , 97% , 75051-55-7 - CookeChem [cookechem.com]

- 3. tert-Butyl N-[2-(aminooxy)ethyl]carbamate | 75051-55-7 | ADA05155 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. tert-Butyl N-[2-(aminooxy)ethyl]carbamate | CymitQuimica [cymitquimica.com]

- 6. tert-Butyl [2-(Aminooxy)ethyl]carbamate | 75051-55-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. lookchem.com [lookchem.com]

The Versatility of Tert-butyl 2-(aminooxy)ethylcarbamate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and drug discovery, the ability to selectively and efficiently conjugate molecules is paramount. Tert-butyl 2-(aminooxy)ethylcarbamate has emerged as a critical building block, offering a unique combination of a protected amine and a reactive aminooxy group. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: A Bifunctional Linker for Bioconjugation

This compound is a heterobifunctional linker. Its utility is rooted in the orthogonal reactivity of its two key functional groups:

-

The Aminooxy Group (-O-NH₂): This nucleophilic group reacts specifically with aldehydes and ketones to form stable oxime bonds.[1] This highly chemoselective reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and biocompatibility.[2][3] The stability of the resulting oxime linkage is a significant advantage over imines and hydrazones.[2]

-

The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine.[4] It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation reactions.[5][6]

This dual functionality allows for a controlled, stepwise approach to the synthesis of complex biomolecules.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation is influenced by several factors, including pH, the nature of the carbonyl compound, and the presence of catalysts.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reaction Time (h) | Reference(s) |

| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | >95 | <1 | [4] |

| Aldehyde-labeled GFP + Dansyl-aminooxy | m-Phenylenediamine (750 mM) | 7.0 | N/A | >95 | 0.025 | [7] |

| Aldehyde-labeled GFP + Dansyl-aminooxy | Aniline (100 mM) | 7.0 | N/A | <7 | 0.025 | [7] |

| 2-Pentanone + Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 0.082 | N/A | N/A | [8] |

| Citral + Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 48.6 | N/A | N/A | [8] |

Table 1: Quantitative data for selected oxime ligation reactions. N/A indicates data not available in the cited sources.

| Condition | Relative Rate Increase (vs. uncatalyzed at neutral pH) | Reference(s) |

| Aniline (100 mM), pH 4.5 | ~400-fold | [9] |

| Aniline (100 mM), pH 7.0 | ~40-fold | [9] |

| p-Phenylenediamine (10 mM), pH 7.0 | ~120-fold | [9] |

Table 2: Effect of pH and catalyst on the rate of oxime ligation.

Key Applications in Biochemistry and Drug Discovery

The unique properties of this compound make it a valuable tool in several areas of biochemical research.

Bioconjugation and Labeling of Biomolecules

The primary application is the covalent attachment of molecules (e.g., fluorescent dyes, biotin, polyethylene glycol (PEG)) to proteins, peptides, and other biomolecules.[10][11] The aminooxy group allows for site-specific labeling of biomolecules containing or engineered to contain an aldehyde or ketone group.[12]

Synthesis of Antibody-Drug Conjugates (ADCs)

In the development of ADCs, linkers play a crucial role in connecting a cytotoxic drug to an antibody. This compound can be incorporated into ADC linkers, with the aminooxy group reacting with a carbonyl group on the drug or antibody, and the deprotected amine forming a stable bond with another component.

Development of PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[13][14] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[15] this compound is a versatile component for constructing these linkers, enabling the modular and efficient synthesis of PROTAC libraries for screening and optimization.[2][3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).

-

Add an equal volume of TFA to the solution at room temperature.[5]

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine to neutralize any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, 2-(aminooxy)ethan-1-amine.

Protocol 2: Labeling of an Aldehyde-Containing Protein

This protocol outlines the general procedure for conjugating a deprotected aminooxy linker to a protein containing an aldehyde group.

Materials:

-

Aldehyde-containing protein (e.g., oxidized glycoprotein) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)[10]

-

Deprotected 2-(aminooxy)ethan-1-amine (or a derivative)

-

Aniline (optional catalyst)

-

Desalting column

Procedure:

-

Prepare a stock solution of the deprotected aminooxy compound in the reaction buffer.

-

Add a 10- to 50-fold molar excess of the aminooxy compound to the protein solution.[16]

-

(Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[16]

-

Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation.[16]

-

Monitor the reaction progress using SDS-PAGE or mass spectrometry.

-

Purify the protein conjugate by passing the reaction mixture through a desalting column to remove unreacted linker and catalyst.[16]

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. biotium.com [biotium.com]

- 12. Adapter Reagents for Protein Site Specific Dye Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to Oxime Ligation Using Tert-butyl 2-(aminooxy)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for tert-butyl 2-(aminooxy)ethylcarbamate in oxime ligation, a cornerstone of modern bioconjugation. The document details the reaction mechanism, kinetic parameters, and experimental protocols relevant to drug development and scientific research.

Core Principle: A Two-Stage Approach to Bioconjugation

This compound is not directly reactive in oxime ligation. It is a stable precursor where the highly reactive aminooxy moiety is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is advantageous as it allows for the stable storage and handling of the aminooxy reagent.[1] The overall process involves two distinct stages: the deprotection of the Boc group to reveal the reactive nucleophile, followed by the oxime ligation itself.[2][3]

The workflow begins with the acid-labile removal of the Boc group, typically using trifluoroacetic acid (TFA), which yields the free aminooxy compound.[2][4] This now-active molecule can then react with an aldehyde or ketone on a target molecule to form a highly stable oxime bond.[1]

Mechanism of Action in Oxime Ligation

The formation of an oxime bond is a condensation reaction between the deprotected aminooxy group (a potent α-effect nucleophile) and a carbonyl group (an aldehyde or ketone).[1] The reaction proceeds via a tetrahedral hemiaminal intermediate, which then undergoes a rate-limiting dehydration to form the final, stable C=N-O linkage.[5][6]

The Critical Role of pH

The rate of oxime ligation is highly pH-dependent.[6] The optimal pH for the reaction is typically around 4.5.[5][7] This reflects a crucial balance: the dehydration step of the mechanism is acid-catalyzed, but at lower pH values (below 4), the aminooxy nucleophile becomes increasingly protonated, rendering it unreactive.[5][6] While many bioconjugation applications require physiological pH (~7.4), the uncatalyzed reaction is significantly slower under these conditions.[7]

Nucleophilic Catalysis

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are employed.[7] Aniline and its derivatives are classic catalysts that dramatically accelerate the reaction.[1][8] The mechanism involves the catalyst (e.g., aniline) first attacking the carbonyl group to form a transient tetrahedral intermediate, which then dehydrates to a protonated Schiff base (an iminium ion).[6][7] This Schiff base is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group.[6][8] The subsequent attack by the aminooxy compound and displacement of the aniline catalyst regenerates the catalyst and yields the oxime product.[7]

Factors Influencing Reaction Kinetics

The efficiency and rate of oxime ligation are governed by several key factors. Optimizing these parameters is crucial for achieving high yields in a timely manner, especially when working with sensitive biomolecules at low concentrations.

-

Carbonyl Substrate: Aldehydes are intrinsically more reactive electrophiles than ketones in oxime ligation, primarily due to reduced steric hindrance.[5] Reactions involving ketones are often orders of magnitude slower and may require more effective catalysts or harsher conditions to proceed efficiently.[9]

-

pH: As discussed, the reaction rate is maximal at a weakly acidic pH of ~4.5.[5] At neutral pH, the rate decreases significantly, necessitating the use of a catalyst.[7]

-

Catalyst Choice: While aniline is a traditional catalyst, newer derivatives have shown superior performance.[5] m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) are significantly more effective, especially at neutral pH.[10][11] Studies have shown pPDA can increase reaction rates up to 19-fold compared to aniline at pH 7.[11][12] The higher aqueous solubility of catalysts like mPDA also allows their use at greater concentrations, further enhancing reaction rates.[13]

Quantitative Kinetic Data

The selection of an appropriate catalyst and reaction conditions is informed by quantitative kinetic data. The second-order rate constant (kobs) is a critical parameter for comparing the efficiency of different ligation systems.

| Aldehyde / Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Citation(s) |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [14] |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | [9][15] |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | [9][15] |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl Buffer | 0.082 | [9] |

| Protein | Aminooxy-PEG | None | 7.0 | N/A | (Baseline) | [11][12] |

| Protein | Aminooxy-PEG | Aniline | 7.0 | N/A | ~6.3x Baseline | [11][12] |

| Protein | Aminooxy-PEG | p-Phenylenediamine | 7.0 | N/A | ~120x Baseline | [11][12] |

Experimental Protocols

Successful application of this compound requires careful execution of the deprotection and ligation steps.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.[2][3]

-

Dissolution: Dissolve the this compound reagent in anhydrous dichloromethane (DCM).

-

Acidification: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25-50% v/v solution of TFA in DCM).[4]

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or mass spectrometry to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[3]

-

Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene.[3]

-

Final Product: The resulting deprotected aminooxy compound (as a TFA salt) should be stored under an inert atmosphere at -20°C and used promptly for the subsequent ligation step.[3][4]

Protocol 2: General Oxime Ligation

This protocol outlines the reaction of the deprotected aminooxy compound with a target aldehyde or ketone.

-

Substrate Preparation: Dissolve the aldehyde- or ketone-containing molecule (e.g., protein, peptide, or small molecule) in an appropriate reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0).[4]

-

Reagent Preparation: Dissolve the deprotected aminooxy compound from Protocol 1 in the same reaction buffer.

-

Mixing: Add the aminooxy solution to the substrate solution. A molar excess of the aminooxy reagent (typically 1.5 to 10 equivalents) is recommended to drive the reaction to completion.[3][4]

-

Catalysis: Add the catalyst (e.g., aniline or p-phenylenediamine) to the reaction mixture to a final concentration of 10-100 mM.[4]

-

Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the carbonyl, reactant concentrations, and the catalyst used.[2]

-

Monitoring & Purification: Monitor the reaction progress by a suitable analytical method (e.g., RP-HPLC, LC-MS, or SDS-PAGE for protein conjugates).[2] Once complete, purify the conjugate using an appropriate chromatographic technique.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminooxy-Functionalized Linkers for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of aminooxy-functionalized linkers, a cornerstone of modern bioconjugation strategy. We will explore the underlying chemistry of oxime ligation, present quantitative data on reaction kinetics and stability, and provide detailed experimental protocols for practical application.

Introduction: The Rise of Aminooxy Linkers

In the pursuit of creating precisely engineered biomolecules for therapeutics, diagnostics, and research, the choice of conjugation chemistry is paramount.[1] Aminooxy-functionalized linkers have emerged as a powerful tool due to their ability to react chemoselectively with aldehydes and ketones to form stable oxime bonds.[2][3] This reaction, known as oxime ligation, is highly valued for its bioorthogonality, proceeding under mild, aqueous conditions without interfering with native biological processes.[3][4]

The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, a critical feature for bioconjugates intended for in vivo applications where long-term stability is essential.[2][5][6][7] These linkers often incorporate polyethylene glycol (PEG) spacers, which enhance the solubility and biocompatibility of the final conjugate.[8] This guide will delve into the core principles, quantitative performance, and practical application of these versatile molecules.

Core Chemistry: The Oxime Ligation Reaction

The fundamental reaction is a condensation between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a C=N-O oxime linkage.[3][6] The reaction is reversible and proceeds through a two-step mechanism involving nucleophilic attack followed by dehydration.[3]

Reaction Mechanism

The formation of the oxime bond is highly influenced by pH.[3][6] A mildly acidic environment (pH 4-5) is optimal for the uncatalyzed reaction, as it requires protonation of the carbonyl group to enhance its electrophilicity while leaving the aminooxy group sufficiently nucleophilic.[3]

Caption: Uncatalyzed mechanism of oxime bond formation.

Catalysis of Oxime Ligation

At neutral pH, where many bioconjugation reactions are performed, the uncatalyzed reaction is often slow.[3] Nucleophilic catalysts, most commonly aniline and its derivatives, are used to significantly accelerate the reaction rate.[9][10] The catalyst forms a highly reactive protonated Schiff base (iminium ion) intermediate with the carbonyl compound, which is then readily attacked by the aminooxy group.[3][10]

Caption: Aniline-catalyzed pathway for oxime ligation.

Quantitative Data and Performance Metrics

The selection of a linker technology often involves a trade-off between reaction kinetics and bond stability.[1] The following tables summarize key quantitative data for aminooxy-based conjugation.

Stability: Oxime vs. Hydrazone Linkages

A key advantage of the oxime linkage is its superior hydrolytic stability compared to the hydrazone linkage, particularly at physiological and acidic pH.[2][5] This stability is attributed to the higher electronegativity of the oxygen atom in the oxime (C=N-O) compared to the nitrogen in the hydrazone (C=N-NH), which reduces the susceptibility of the C=N bond to hydrolysis.[5][7]

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages | Linkage Type | pD 7.0 | pD 5.0 | | :--- | :--- | :--- | | Relative Rate of Hydrolysis (krel) | | Methylhydrazone | 600 | 1000 | | Acetylhydrazone | 300 | 200 | | Semicarbazone | 160 | 100 | | Oxime | 1 | 1 | | Half-Life (t1/2) | | Methylhydrazone | ~2 hours | - | | Oxime | ~50 days | - | Data compiled from studies comparing isostructural conjugates.[5][7]

Reaction Kinetics and Catalysis

The rate of oxime formation is highly dependent on pH and the presence of a catalyst. While uncatalyzed reactions are fastest at pH 4.5, aniline catalysis provides a significant rate enhancement, enabling efficient conjugation at neutral pH.[11]

Table 2: Effect of pH and Catalysis on Oxime Ligation Rate

| pH | Catalyst | Catalyst Concentration | Relative Rate Increase* |

|---|---|---|---|

| 7.0 | None | - | 1x (baseline) |

| 7.0 | Aniline | 100 mM | ~40-fold |

| 4.5 | Aniline | 100 mM | ~400-fold |

*Relative rate increase compared to the uncatalyzed reaction at neutral pH. Data compiled from Dawson and co-workers.[11]

Further studies have identified catalysts that are even more efficient than aniline. At identical concentrations, m-phenylenediamine (mPDA) is a more effective catalyst, and its higher water solubility allows for its use at greater concentrations, leading to dramatic rate accelerations.[9]

Table 3: Comparison of Second-Order Rate Constants (kobs) for Various Ligations

| Reaction Type | Reactants | Conditions | Rate Constant (M-1s-1) |

|---|---|---|---|

| Oxime Ligation | Peptide-Aoa + Benzaldehyde | pH 7, 100 mM Aniline | 10 - 30 |

| Oxime Ligation | Aldehyde-GFP + Dansyl-Aoa | pH 7, 100 mM Aniline | Minimal Conversion |

| Oxime Ligation | Aldehyde-GFP + Dansyl-Aoa | pH 7, 750 mM mPDA | Completed in 90s |

| Hydrazone Ligation | Peptide-HYNIC + Benzaldehyde | pH 7, 100 mM Aniline | 101 - 103 |

| SPAAC (Click) | Azide + DBCO | Neutral pH | ~1 |

| Maleimide-Thiol | Maleimide + Thiol | pH 7.2 | 102 - 103 |

Data compiled from multiple sources.[4][9][12][13][14]

Applications in Bioconjugation

The robust and specific nature of aminooxy chemistry makes it suitable for a wide array of applications.

-

Antibody-Drug Conjugates (ADCs): Aminooxy linkers are used to attach potent cytotoxic drugs to antibodies.[15][16][17] Site-specific introduction of a carbonyl group onto the antibody allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[18]

-

Protein and Peptide Labeling: The chemoselectivity of the reaction allows for the labeling of proteins and peptides with probes (e.g., fluorescent dyes, biotin) at specific sites, even in complex biological mixtures.[12][19]

-

Hydrogel Formation: Bifunctional or multifunctional aminooxy linkers can be used to crosslink aldehyde-modified polymers, such as hyaluronan, to form biocompatible hydrogels for drug delivery and tissue engineering.[20][21]

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either aminooxy or carbonyl groups for applications in biosensors and microarrays.[2]

Experimental Protocols

A successful bioconjugation experiment depends on a well-defined protocol.[13] The following are generalized methodologies for common applications.

General Workflow for ADC Synthesis via Glycan Oxidation

This workflow outlines the key steps for producing an ADC by first generating aldehyde groups on the antibody's carbohydrate domains, followed by conjugation with an aminooxy-functionalized drug-linker.[8]

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol: Site-Specific Protein Labeling via Oxime Ligation

This protocol provides a general method for labeling an aldehyde-functionalized protein with a probe containing an aminooxy group.[3]

Materials:

-

Aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Aminooxy-functionalized probe (e.g., Aminooxy-PEG-Biotin), dissolved in DMSO or DMF.

-

Catalyst stock solution: 1 M Aniline in DMSO or water (prepare fresh).

-

Quenching reagent (optional): Acetone or a small molecule with a carbonyl group.

-

Purification column (e.g., Size-Exclusion Chromatography - SEC).

Methodology:

-

Protein Preparation: Ensure the aldehyde-functionalized protein is buffer-exchanged into the desired reaction buffer (pH 6.5-7.5). The concentration should typically be in the range of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of the aminooxy probe at a high concentration (e.g., 10-50 mM) in an appropriate organic solvent.

-

Catalyst Addition: Add the aniline catalyst stock solution to the protein solution to a final concentration of 10-100 mM.[1] Mix gently.

-

Ligation Reaction: Add the aminooxy probe to the protein-catalyst mixture. A molar excess of 5- to 20-fold of the probe over the protein is a typical starting point.[1]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1] The reaction progress can be monitored by techniques like SDS-PAGE or Mass Spectrometry.

-

Quenching (Optional): To consume any unreacted aminooxy probe, a small amount of acetone can be added to the reaction mixture.

-

Purification: Remove the excess probe, catalyst, and byproducts from the conjugated protein using a suitable method such as SEC, dialysis, or tangential flow filtration (TFF).[1]

-

Characterization: Analyze the purified conjugate to confirm successful labeling and determine the degree of labeling using methods like Mass Spectrometry, HPLC, and functional assays.[1]

Protocol: Monitoring Oxime Bond Hydrolysis via ¹H NMR

This protocol provides a method to quantitatively assess the stability of an oxime-linked conjugate.[5][6]

Materials:

-

Purified oxime-linked bioconjugate.

-

Deuterated buffers (e.g., pD 5.0, 7.0, 9.0).

-

NMR spectrometer.

-

Internal standard (optional).

Methodology:

-

Sample Preparation: Dissolve a known concentration of the purified oxime conjugate in a deuterated buffer of the desired pD.

-

Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0).[6] Identify and integrate signals corresponding to a specific proton on the intact bioconjugate and, if possible, a proton on the expected hydrolysis product (e.g., the aldehyde proton of the released carbonyl compound).[5]

-

Incubation: Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).[6]

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every few hours for less stable conjugates, or every few days for highly stable ones).[5][6]

-

Data Analysis:

-

For each time point, integrate the signal for the intact conjugate and the hydrolysis product.[5]

-

Calculate the concentration of the intact bioconjugate over time.

-

Plot the natural logarithm of the concentration of the intact bioconjugate (ln[conjugate]) versus time.[5]

-

The slope of this line will be the negative of the first-order rate constant for hydrolysis (-k). The half-life (t1/2) can be calculated as ln(2)/k.

-

Conclusion

Aminooxy-functionalized linkers provide a superior combination of chemoselectivity, reaction efficiency under biocompatible conditions, and conjugate stability.[1] The formation of a robust oxime bond makes this chemistry an excellent choice for applications requiring long-term stability in a biological environment, such as the development of ADCs and other biotherapeutics.[1] While reaction kinetics at neutral pH are slower than some other ligation chemistries, the use of modern catalysts can dramatically accelerate the process, making it highly competitive.[9] Ultimately, for applications where stability and the generation of homogeneous products are paramount, aminooxy-based bioconjugation presents a compelling and powerful solution.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 19. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. real.mtak.hu [real.mtak.hu]

- 21. The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels - ProQuest [proquest.com]

An In-depth Technical Guide to the Structure and Reactivity of Tert-butyl 2-(aminooxy)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminooxy)ethylcarbamate (CAS No. 75051-55-7) is a heterobifunctional linker of significant interest in contemporary drug discovery and chemical biology.[1] Its unique architecture, featuring a Boc-protected amine and a reactive aminooxy group, positions it as a critical building block in the synthesis of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive technical overview of its structure, reactivity, and applications, with a focus on experimental protocols and quantitative data to support its use in research and development.

Molecular Structure and Properties

This compound is a versatile synthetic intermediate.[3] Its structure combines a stable carbamate protecting group with a highly reactive nucleophilic aminooxy moiety, enabling selective and sequential chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 75051-55-7 | [1] |

| Molecular Formula | C₇H₁₆N₂O₃ | [1] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | Liquid | [2] |

| Density | 1.058 g/cm³ | [1] |

| SMILES | CC(C)(C)OC(=O)NCCON | [4] |

| Storage | 2°C - 8°C, sealed container, away from moisture | [1][4] |

Spectroscopic Data:

While a complete, publicly available dataset is not aggregated in a single source, the expected spectral characteristics can be inferred from the functional groups present.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methylene protons adjacent to the carbamate nitrogen and the aminooxy group, and the NH proton of the carbamate. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the two methylene carbons of the ethyl chain. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the carbamate (~1700 cm⁻¹), N-H stretching and bending vibrations for the carbamate and the aminooxy group, and C-H stretching from the alkyl groups. |

| Mass Spec (m/z) | The protonated molecule [M+H]⁺ is expected at approximately 177.12. |

Core Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the aminooxy group. This dual functionality allows for a two-stage reaction strategy, making it a valuable tool in the construction of complex molecules.

Role as a PROTAC Linker

The most prominent application of this molecule is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6]

The aminooxy group of this compound provides a versatile handle for conjugation to a POI or an E3 ligase ligand, typically through the formation of a stable oxime bond with an aldehyde or ketone functionality on the binding ligand.[7] The Boc-protected amine can then be deprotected to reveal a primary amine, which can be coupled to the other binding partner, thus completing the PROTAC structure.

Below is a diagram illustrating the general workflow for utilizing an aminooxy-containing linker in PROTAC synthesis.

The ubiquitin-proteasome system is the cellular machinery hijacked by PROTACs to achieve targeted protein degradation. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Synthesis of this compound

A general method for the synthesis of similar Boc-protected amino compounds involves the reaction of an excess of a diamine with di-tert-butyl dicarbonate.[8]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon atmosphere

Procedure:

-

A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an argon atmosphere.[8]

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise over 20 minutes.[8]

-

The reaction mixture is stirred at room temperature for 16 hours.[8]

-

The mixture is then filtered and concentrated under reduced pressure.[8]

-

The resulting residue is refluxed with ether multiple times, decanted, dried, and filtered.[8]

-

The ethereal solution is concentrated, and the resulting oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[8]

Note: This is a general procedure for a related compound. Specific modifications would be necessary for the synthesis of the aminooxy analogue.

Oxime Ligation

The aminooxy group readily reacts with aldehydes and ketones to form a stable oxime bond. This reaction is a cornerstone of bioconjugation chemistry.[9]

Materials:

-

Aldehyde- or ketone-containing molecule

-

This compound

-

Ethanol

-

Pyridine

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the aldehyde or ketone and hydroxylamine hydrochloride (or in this case, this compound) in ethanol.[9]

-

Add pyridine to the mixture and reflux for 1-4 hours, monitoring the reaction by TLC.[9]

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.[9]

-

Add deionized water and extract the product with ethyl acetate.[9]

-

Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime, which can be further purified by recrystallization or column chromatography.[9]

Reaction Conditions for Oxime Ligation:

| Parameter | Condition | Notes | Source(s) |

| pH | 4-5 (uncatalyzed), ~7 (catalyzed) | Slightly acidic pH is optimal for uncatalyzed reactions. Aniline or its derivatives can catalyze the reaction at neutral pH. | [9] |

| Temperature | Room temperature to reflux | Reaction temperature can be adjusted to control the reaction rate. | [9] |

| Catalyst | Aniline, p-Phenylenediamine | Significantly accelerates the reaction rate at neutral pH. | [9] |

| Solvent | Ethanol, Aqueous buffers (e.g., PBS) | The choice of solvent depends on the solubility of the reactants. | [9] |

Boc Deprotection

The Boc group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[10]

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (optional)

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a pre-chilled solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene.

Common Conditions for Boc Deprotection:

| Reagent | Solvent | Concentration | Temperature | Time | Source(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp. | 30 min - 2 h | [10] |

| 4 M HCl in Dioxane | Methanol | 1:1 mixture | Room Temp. | 10-20 min | [11] |

| Oxalyl Chloride | Methanol | - | Room Temp. | 1-4 h | [10] |

The workflow for Boc deprotection is a critical step in a multi-step synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the compound at 2-8°C in a tightly sealed container away from moisture.[1]

Conclusion

This compound is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its unique structure allows for selective and sequential reactions, making it an ideal component for the synthesis of complex molecules like PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of synthetic strategies.

This document is intended for informational purposes for research professionals and does not constitute a validation of the described methods for medical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

Tert-butyl 2-(aminooxy)ethylcarbamate molecular weight and formula

This guide provides detailed information on the molecular properties of tert-butyl 2-(aminooxy)ethylcarbamate, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C7H16N2O3[1] |

| Molecular Weight | 176.22 g/mol [1] |

| CAS Number | 75051-55-7[1] |

Structural Representation

The logical relationship between the core functional groups of this compound can be visualized as follows. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine backbone, which is further functionalized with an aminooxy group.

References

A Technical Guide to the Solubility of Tert-butyl 2-(aminooxy)ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

A systematic study of the solubility of Tert-butyl 2-(aminooxy)ethylcarbamate across a range of common laboratory solvents is essential for optimizing its use. Researchers are encouraged to determine these values empirically. The following table provides a template for recording such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 25 | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||

| Dichloromethane (DCM) | 25 | |||

| Chloroform | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Acetonitrile (ACN) | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Ethyl Acetate | 25 | |||

| Hexanes | 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of an organic compound such as this compound in various solvents.[1][2][3]

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent (e.g., 1 mL).

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

From the calibration curve, determine the concentration of the compound in the saturated solution.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of a compound in various solvents.

Caption: Workflow for determining compound solubility.

Logical Relationships in Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The structural features of this compound, which include both a polar aminooxy and carbamate group, as well as a non-polar tert-butyl group, suggest it may exhibit varied solubility across different solvent classes.

The following diagram illustrates the general relationship between compound polarity and solvent polarity in determining solubility.

Caption: Principle of "like dissolves like".

References

Tert-butyl 2-(aminooxy)ethylcarbamate as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminooxy)ethylcarbamate has emerged as a highly valuable and versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a Boc-protected amine and a reactive aminooxy group, allows for sequential and chemoselective ligations, making it an indispensable tool in the construction of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a particular focus on its role in bioconjugation via oxime ligation and as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in research and drug development.

Introduction

In the pursuit of novel therapeutics and complex molecular architectures, the development of versatile building blocks that enable efficient and specific bond formation is of paramount importance. This compound is one such molecule that has garnered significant attention.[1] This compound incorporates two key functionalities: a tert-butoxycarbonyl (Boc)-protected amine, which is stable under a variety of reaction conditions and can be deprotected under acidic conditions, and a nucleophilic aminooxy group, which readily reacts with aldehydes and ketones to form stable oxime ethers.

This orthogonality of reactive sites makes this compound an ideal component for multistep synthetic strategies where controlled, sequential introduction of different molecular fragments is required. Its application is particularly prominent in the field of bioconjugation and in the rapidly evolving area of targeted protein degradation with PROTACs.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in synthetic workflows. The key data is summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 75051-55-7 | [3] |

| Molecular Formula | C₇H₁₆N₂O₃ | [2] |

| Molecular Weight | 176.22 g/mol | [2] |

| Appearance | Colorless oil | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data to be obtained from experimental characterization. |

| ¹³C NMR | Data to be obtained from experimental characterization. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺: To be determined. |

| Infrared (IR) Spectroscopy | Characteristic peaks to be determined. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-(Boc-amino)ethyl bromide. The synthetic pathway involves the introduction of the aminooxy functionality via a Gabriel-type synthesis using N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine.

Diagram 1: Synthetic Pathway for this compound

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide

-

Materials:

-

2-(Boc-amino)ethyl bromide

-

N-Hydroxyphthalimide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide.

-

Step 2: Synthesis of this compound

-

Materials:

-

N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure: [4]

-

Dissolve N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (4.0 eq) to the solution at room temperature.[4]

-

Stir the reaction mixture at room temperature for 4 hours. A white precipitate of phthalhydrazide will form.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

-

Applications in Organic Synthesis

The unique bifunctional nature of this compound makes it a powerful tool in several areas of organic synthesis, most notably in bioconjugation and the construction of PROTACs.

Oxime Ligation for Bioconjugation

Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This reaction proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules such as peptides, proteins, and antibodies.

Diagram 2: General Scheme of Oxime Ligation

Caption: Oxime ligation for bioconjugation.

Experimental Protocol: Oxime Ligation of a Model Aldehyde

-

Materials:

-

This compound

-

4-Carboxybenzaldehyde

-

Aniline (as catalyst)

-

Methanol/Water solvent system

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 4-carboxybenzaldehyde (1.0 eq) in a mixture of methanol and water.

-

Add this compound (1.2 eq) to the solution.

-

Add a catalytic amount of aniline (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime product.

-

Application as a Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.

This compound serves as a versatile precursor for PROTAC linkers. The aminooxy group can be used to connect to one of the ligands (typically the protein of interest ligand) via an oxime bond, while the Boc-protected amine can be deprotected to reveal a primary amine for coupling to the other ligand (typically the E3 ligase ligand).

Diagram 3: Workflow for PROTAC Synthesis using an Aminooxy Linker

Caption: PROTAC synthesis workflow.

Experimental Protocol: Boc Deprotection and Coupling to an E3 Ligase Ligand

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

-

Procedure:

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TFA (10 eq) and stir at room temperature for 1-2 hours.

-

Monitor deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting aminooxy-ethylamine TFA salt is often used without further purification.

-

-

Coupling to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected aminooxy-ethylamine TFA salt (1.2 eq) and additional DIPEA (to neutralize the TFA salt) in DMF.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Work up by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the aminooxy-linker-E3 ligase ligand conjugate.

-

-

Conclusion

This compound is a powerful and versatile building block with significant applications in modern organic synthesis. Its orthogonal protecting group strategy allows for the controlled and sequential introduction of molecular complexity, making it particularly valuable in the fields of bioconjugation and targeted protein degradation. The experimental protocols and data presented in this guide are intended to provide a practical framework for researchers to effectively utilize this important synthetic tool in their own research and development endeavors.

References

Navigating the Stability of a Key Bioconjugation Reagent: A Technical Guide to Tert-butyl 2-(aminooxy)ethylcarbamate

For Immediate Release

This technical guide offers an in-depth analysis of the storage conditions and long-term stability of Tert-butyl 2-(aminooxy)ethylcarbamate, a critical reagent for researchers, scientists, and drug development professionals. This document synthesizes available data and chemical principles to provide best practices for handling and storing this versatile molecule, ensuring its integrity for successful application in bioconjugation and pharmaceutical research.

Recommended Storage Conditions

The stability of this compound is paramount to its efficacy in sensitive applications. Based on information from various chemical suppliers, the following storage conditions are recommended to minimize degradation and preserve the compound's purity.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows down potential hydrolytic and thermal degradation pathways. |

| -20°C (Short-term in solvent, 1 month) | Provides enhanced stability for solutions over a limited period. | |

| -80°C (Longer-term in solvent, 6 months) | Offers the best preservation for solutions intended for use over several months. | |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the carbamate group. |

| Light | Protect from light. | Although not explicitly stated in all sources, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation. |

| Moisture | Store away from moisture. | Minimizes the risk of hydrolysis. |

Long-Term Stability and Potential Degradation Pathways

While specific long-term stability studies on this compound are not extensively available in peer-reviewed literature, an understanding of its stability can be derived from the known chemical behavior of its constituent functional groups: the tert-butyl carbamate (Boc-group) and the aminooxy moiety.

The primary vulnerabilities of the molecule are the hydrolysis of the carbamate and the potential for reactions involving the aminooxy group. The tert-butyl carbamate group is known to be labile under acidic conditions and can also undergo thermal decomposition.

Table of Potential Degradation Pathways:

| Degradation Pathway | Stress Condition(s) | Potential Degradation Products |

| Acid-Catalyzed Hydrolysis | Low pH (acidic environment) | 2-(Aminooxy)ethylamine, Isobutylene, Carbon Dioxide |

| Base-Catalyzed Hydrolysis | High pH (alkaline environment) | 2-(Aminooxy)ethylamine, Tert-butanol, Carbonate salts |

| Thermal Decomposition | Elevated temperatures | 2-(Aminooxy)ethylamine, Isobutylene, Carbon Dioxide |

| Oxidation | Presence of oxidizing agents | Various oxidized species, potential cleavage of the N-O bond. |

The aminooxy group, while a potent nucleophile for forming stable oxime bonds, can itself be susceptible to oxidation. The N-O bond is generally stable under the mild acidic conditions that would cleave the Boc-group, but harsh oxidative conditions could compromise its integrity.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish stability-indicating analytical methods.

General Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) in a stability chamber for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a control sample stored under recommended conditions, using a stability-indicating analytical method.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and quantifying degradation products. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid, would be a suitable starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products, LC-MS analysis is invaluable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify major degradation products by comparing the spectra of stressed and control samples.

Conclusion

This compound is a valuable reagent whose utility is dependent on its chemical integrity. Adherence to recommended storage conditions, primarily refrigeration in a sealed, dry, and dark environment, is crucial for its long-term stability. While specific stability data is limited, an understanding of the lability of the tert-butyl carbamate group to acid and heat provides a basis for predicting and mitigating degradation. The experimental protocols outlined in this guide offer a framework for researchers to perform their own stability assessments, ensuring the quality and reliability of this important molecule in their scientific endeavors.

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in Aminooxy Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively link molecules while preserving their functionality is the cornerstone of creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of many of these elegant molecular architectures lies the aminooxy linker, a powerful tool for forging stable oxime bonds. However, the high reactivity of the aminooxy group necessitates a guardian, a temporary shield that prevents unwanted reactions until the opportune moment. This is the critical role of the tert-butyloxycarbonyl (Boc) protecting group.

This technical guide provides a comprehensive exploration of the Boc protecting group's function in the context of aminooxy linkers. We will delve into the fundamental principles of Boc protection, the mechanisms of its application and removal, and its profound impact on the synthesis and application of advanced bioconjugates.

Core Principles: Why Boc Protects the Aminooxy Group

The aminooxy group (-O-NH₂) is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages.[1] This highly chemoselective reaction is a cornerstone of "click chemistry" and is ideal for bioconjugation due to its bioorthogonality, meaning it does not interfere with biological processes.[1] However, this inherent reactivity can be a double-edged sword during multi-step syntheses. The unprotected aminooxy group can react prematurely with other functional groups within the molecule or with reagents in the reaction mixture.

The tert-butyloxycarbonyl (Boc) group serves as a robust yet reversibly installed shield for the aminooxy functionality.[2] It is an acid-labile protecting group, meaning it is stable under a wide range of non-acidic conditions, including basic hydrolysis and reactions with many nucleophiles, but can be easily removed with mild acidic treatment.[1][2] This stability allows for selective chemical modifications at other parts of the linker or the molecule to which it is attached, ensuring a controlled and stepwise conjugation strategy.[2]

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are straightforward and high-yielding processes, making it a favorite among synthetic chemists.

Boc Protection of the Aminooxy Group

The protection of an aminooxy group is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The nucleophilic aminooxy group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide.

A general workflow for the synthesis of Boc-protected aminooxy compounds often starts from Cbz-protected amino alcohols.[4]

Acid-Catalyzed Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality for the desired conjugation reaction. This is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility.[3][4] The deprotection mechanism is an acid-catalyzed elimination pathway.[3]

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the C-O bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free aminooxy group as its corresponding salt, releasing carbon dioxide gas.[3][4]

References

Methodological & Application

Application Notes: Synthesis of Tert-butyl 2-(aminooxy)ethylcarbamate

Introduction